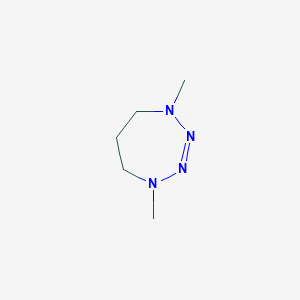
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diaminobutane with formaldehyde and formic acid can yield the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with similar structural features but different chemical properties.
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydro structure but differs in the ring size and nitrogen placement.
Uniqueness
1,4-Dimethyl-4,5,6,7-tetrahydro-1H-1,2,3,4-tetrazepine is unique due to its seven-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
106131-54-8 |
|---|---|
Molecular Formula |
C5H12N4 |
Molecular Weight |
128.18 g/mol |
IUPAC Name |
1,4-dimethyl-6,7-dihydro-5H-tetrazepine |
InChI |
InChI=1S/C5H12N4/c1-8-4-3-5-9(2)7-6-8/h3-5H2,1-2H3 |
InChI Key |
CHVIEVBMKIDMDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















